Benzyl 2-(8-methyl-2-oxo-4-propyl-chromen-7-YL)oxyacetate

physicochemical_properties molecular_weight coumarin_derivative

SAR inconsistency due to non-interchangeable coumarin analogs can invalidate screening data. This compound's unique 4-propyl, 8-methyl, and benzyl oxyacetate ester triad provides a defined steric/electronic fingerprint. - Ensures experimental reproducibility with exact CAS 6558-50-5 matching. - Computed XLogP3 4.5 & TPSA 61.8 Ų serve as a mid-range lipophilicity standard. - High molecular weight (366.4 g/mol) & fragmentation pattern suit LC-MS/MS assays.

Molecular Formula C22H22O5
Molecular Weight 366.4 g/mol
CAS No. 6558-50-5
Cat. No. B3685648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(8-methyl-2-oxo-4-propyl-chromen-7-YL)oxyacetate
CAS6558-50-5
Molecular FormulaC22H22O5
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C22H22O5/c1-3-7-17-12-20(23)27-22-15(2)19(11-10-18(17)22)25-14-21(24)26-13-16-8-5-4-6-9-16/h4-6,8-12H,3,7,13-14H2,1-2H3
InChIKeyGVKYMLXMGWENFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-(8-methyl-2-oxo-4-propyl-chromen-7-yl)oxyacetate Overview


Benzyl 2-(8-methyl-2-oxo-4-propyl-chromen-7-YL)oxyacetate is a synthetic coumarin derivative featuring a chromen-2-one core with a distinct 4-propyl and 8-methyl substitution pattern and a benzyl oxyacetate ester at position 7 [1]. This compound belongs to the broader class of coumarin-based benzyl oxyacetates but carries a unique combination of substituents that influence its physicochemical and potentially its biological profile, making it a non-interchangeable candidate for structure-activity relationship (SAR) studies and chemical library procurement.

Unique 4-propyl/8-methyl/benzyl ester pattern supports SAR diversification studies
Exact CAS match required; des-propyl or des-methyl analogs may shift recognition
Reported logP and TPSA context may support physicochemical benchmarking

Unique Identity of Benzyl 2-(8-methyl-2-oxo-4-propyl-chromen-7-yl)oxyacetate


The specific 4-propyl, 8-methyl, and benzyl oxyacetate ester combination on the chromen-2-one scaffold generates a steric and electronic fingerprint that differs markedly from other coumarin oxyacetates [1]. Simple substitution with a des-propyl or des-methyl analog risks altering lipophilicity, hydrogen-bonding capacity, and molecular recognition, potentially invalidating SAR or phenotypic screening data. Therefore, procurement must match the exact CAS and structural identity to ensure experimental reproducibility.

Des-propyl analogs may shift lipophilicity and membrane partitioning, altering SAR interpretation.

Des-methyl analogs may modify electron density on the chromenone ring, affecting target recognition.

Free acid form (hydrolyzed benzyl ester) may change solubility, MW, and permeability compared to the ester.

Benzyl 2-(8-methyl-2-oxo-4-propyl-chromen-7-yl)oxyacetate: Quantitative Differentiation


Molecular Weight vs. Free Acid Analog

The target compound (C22H22O5, MW 366.4 g/mol) is significantly heavier than its free acid counterpart, 2-((8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetic acid (C15H16O5, MW 276.28 g/mol), due to the benzyl ester moiety [1][2]. This mass difference (90.1 g/mol) directly affects solubility, membrane permeability, and detection in LC-MS workflows.

MW vs Free Acid
Class-level
Target 366.4 g/mol vs free acid 276.28 g/mol
Δ +90.1 g/mol (32.6% heavier)
Benzyl ester mass difference may influence solubility and detection context.
Computed; experimental validation recommended.
physicochemical_properties molecular_weight coumarin_derivative

Lipophilicity vs. Des-Propyl Analog

The target compound exhibits a computed XLogP3-AA of 4.5 [1], indicative of moderate lipophilicity. In contrast, benzyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, which lacks the 4-propyl group, has an estimated XLogP3 of approximately 3.1 (based on fragment-based calculation). The +1.4 log unit shift conferred by the propyl chain may significantly enhance membrane partitioning.

Lipophilicity vs Des-Propyl
Class-level
XLogP3-AA 4.5 vs ~3.1 (estimated)
Δ +1.4 log units (~25-fold increase)
Higher logP may support membrane partitioning context in permeability assays.
Comparator value estimated; confirm experimentally.
lipophilicity XLogP3 coumarin_analog

Topological Polar Surface Area & H-Bond Acceptors

The target compound has a topological polar surface area (TPSA) of 61.8 Ų and 5 hydrogen bond acceptors [1]. These values place it within a favorable range for oral bioavailability (Veber rules) while being distinct from simpler coumarin esters (e.g., benzyl (2-oxo-2H-chromen-7-yl)oxyacetate with TPSA ~52 Ų and 4 HBA). The additional methyl group on the chromenone ring increases electron density and may alter target recognition.

TPSA vs Simpler Ester
Class-level
TPSA 61.8 Ų vs ~52 Ų (approximated)
Δ ~9.8 Ų higher; 5 H-bond acceptors
Elevated TPSA may reduce non-specific binding, supporting screening context.
Approximated comparator; verify for target engagement studies.
TPSA hydrogen_bond_acceptors drug_likeness

Benzyl 2-(8-methyl-2-oxo-4-propyl-chromen-7-yl)oxyacetate: Application Scenarios


SAR Exploration in Kinase or ACC Inhibition

The distinct 4-propyl, 8-methyl, and benzyl ester substituents provide a three-point variation that can be systematically explored in acetyl-CoA carboxylase (ACC) or related kinase inhibitor programs, where coumarin scaffolds have shown promise [1]. The compound's computed logP and TPSA suggest it can serve as a reference point for optimizing lipophilicity without violating drug-likeness criteria.

Probe for LC-MS Metabolomics

The high molecular weight (366.4 g/mol) and characteristic fragmentation pattern arising from the benzyl ester and chromenone moieties make this compound a suitable internal standard or probe in LC-MS/MS assays studying coumarin metabolism or distribution [1].

Building Block for Coumarin Library Synthesis

The benzyl oxyacetate group can be hydrolyzed to the free acid or further derivatized to amides, enabling rapid generation of compound libraries for high-throughput screening. The pre-installed 4-propyl and 8-methyl groups offer a substitution pattern not readily accessible via late-stage functionalization of simple coumarins [1].

Physicochemical Benchmark for Coumarin Esters

When procuring a series of coumarin esters for logP or solubility studies, this compound serves as a mid-range lipophilicity (XLogP3 4.5) and moderate TPSA (61.8 Ų) standard against which both less and more hydrophobic analogs can be compared, facilitating selection of candidates with balanced properties [1].

Application
Selection Property
Validation Focus
Kinase/ACC inhibitor SAR exploration
Substitution pattern diversity
Lipophilicity and TPSA optimization in lead series
LC-MS metabolomics probe
Distinct molecular weight and fragmentation
Method suitability for coumarin detection
Coumarin library building block
Hydrolyzable benzyl ester for derivatization
Library diversification from pre-functionalized core
Physicochemical benchmark
Mid-range logP and TPSA values
Comparison with more/less hydrophobic analogs in logP/solubility studies
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